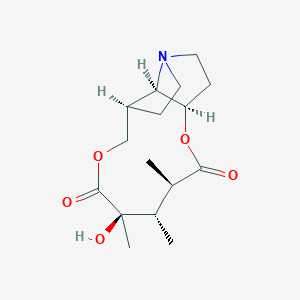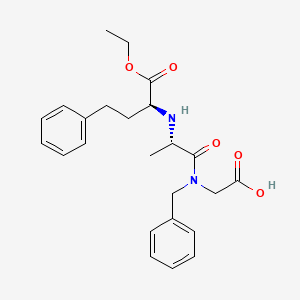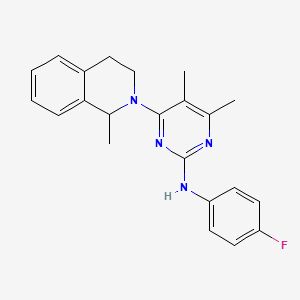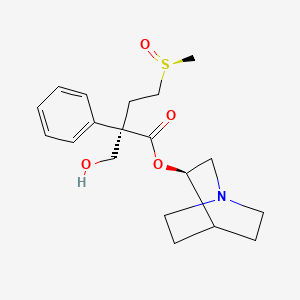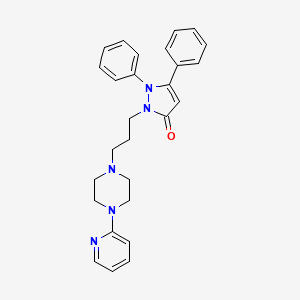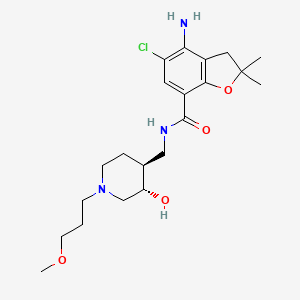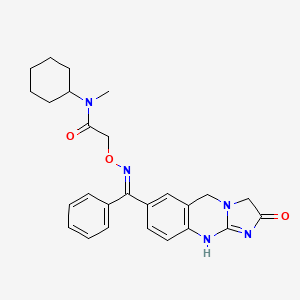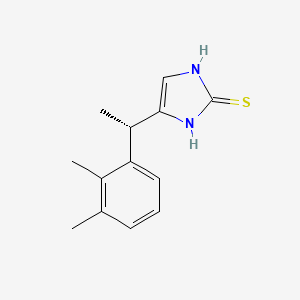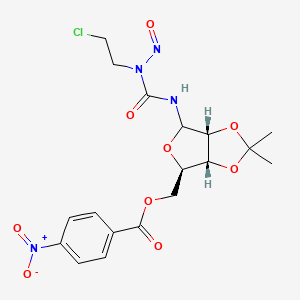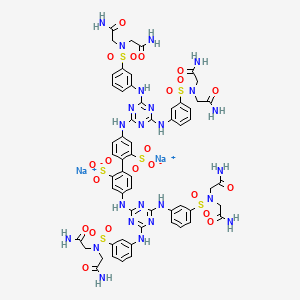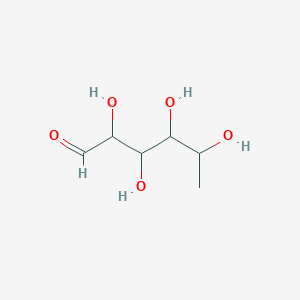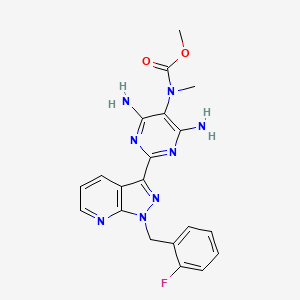
Riociguat
Vue d'ensemble
Description
Riociguat, commercialisé sous le nom de marque Adempas, est un médicament développé par Bayer. Il s'agit d'un stimulateur de la guanylate cyclase soluble (sGC) utilisé pour traiter deux formes d'hypertension pulmonaire : l'hypertension pulmonaire thromboembolique chronique et l'hypertension artérielle pulmonaire . This compound est le premier médicament de la classe des stimulateurs de la sGC et a démontré son efficacité pour améliorer la capacité d'exercice et réduire les symptômes associés à ces affections .
Applications De Recherche Scientifique
Riociguat has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and reactions.
Biology: Research focuses on its effects on cellular pathways and molecular targets.
Mécanisme D'action
Target of Action
Riociguat primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a signaling molecule that plays a crucial role in vasodilation .
Mode of Action
This compound has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding . Additionally, this compound directly stimulates sGC via a different binding site, independently of NO . This dual action leads to the increased generation of the signaling molecule cyclic guanosine monophosphate (cGMP), which subsequently results in vasodilation .
Biochemical Pathways
This compound targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By directly stimulating sGC and increasing the sensitivity of sGC to NO, this compound enhances the production of cGMP . This increase in cGMP levels leads to vasodilation, which is a key factor in the treatment of conditions like pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) .
Pharmacokinetics
This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It can be taken with or without food and as crushed or whole tablets . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals . This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) . Dose adjustment should be performed with particular care in patients with moderate hepatic impairment or mild to severe renal impairment .
Result of Action
The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent . The hemodynamic response to this compound correlated with this compound exposure in patients with PAH or CTEPH in phase III population pharmacokinetic/pharmacodynamic analyses . In a study, this compound was found to significantly decrease lung inflammation, improve alveolar and vascular development, and decrease PH during hyperoxia .
Action Environment
This compound exposure shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with PAH or CTEPH . Therefore, it is administered using an individual dose-adjustment scheme at treatment initiation . Particular care should be exercised during individual dose adjustment in elderly patients and those with moderate hepatic impairment or mild to severe renal impairment .
Safety and Hazards
Riociguat is classified as Acute toxicity, Oral (Category 3), H301, Reproductive toxicity (Category 2), H361, and Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed, suspected of damaging fertility or the unborn child, and very toxic to aquatic life with long-lasting effects .
Orientations Futures
Riociguat has been evaluated in patients with World Health Organization group 2 and 3 pulmonary hypertension, and other conditions including diffuse cutaneous systemic sclerosis, Raynaud’s phenomenon, and cystic fibrosis . Future research may focus on these areas to further understand the potential applications of this compound .
Analyse Biochimique
Biochemical Properties
Riociguat targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate pathway with a dual mode of action: directly by stimulating sGC, and indirectly by increasing the sensitivity of sGC to NO . This interaction with sGC, an enzyme in the cardiopulmonary system and the receptor for NO, is crucial for its function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .
Temporal Effects in Laboratory Settings
This compound shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals .
Metabolic Pathways
This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) . Dose adjustment should be performed with particular care in patients with moderate hepatic impairment or mild to severe renal impairment .
Transport and Distribution
This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It can be taken with or without food and as crushed or whole tablets .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Riociguat implique plusieurs étapes clés :
N-méthylation du 2-aminomalononitrile : Cette étape produit du N-méthyl-2-aminomalononitrile.
Réaction d'amidation : Le N-méthyl-2-aminomalononitrile subit une réaction d'amidation avec du chloroformiate de méthyle ou du bromoformiate de méthyle pour produire du N-méthyl-N-méthyl formate-2-aminomalononitrile.
Réaction de cyclisation : L'intermédiaire subit une réaction de cyclisation avec de la 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine pour produire du this compound.
Méthodes de production industrielle : La production industrielle de this compound implique la préparation d'une formulation orale avec une bonne absorption et une biodisponibilité élevée. Le processus comprend le mélange d'une phase huileuse, d'un émulsifiant et d'un co-émulsifiant, suivi de l'homogénéisation sous haute pression pour obtenir une émulsion. Cette émulsion est ensuite adsorbée sur un adsorbant à l'aide d'un équipement de séchage par pulvérisation à lit fluidisé, enrobée et transformée en gélules ou en comprimés .
Analyse Des Réactions Chimiques
Types de réactions : Riociguat subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former ses métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule de this compound.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions des réactions de substitution impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites du this compound, tels que le N-desméthylthis compound (actif) et le glucuronide (inactif) .
4. Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : this compound est étudié pour ses propriétés chimiques et ses réactions uniques.
Biologie : La recherche se concentre sur ses effets sur les voies cellulaires et les cibles moléculaires.
5. Mécanisme d'action
This compound stimule la guanylate cyclase soluble (sGC), une enzyme du système cardiopulmonaire et le récepteur de l'oxyde nitrique (NO). Lorsque le NO se lie à la sGC, l'enzyme catalyse la synthèse du monophosphate cyclique de guanosine (cGMP), une molécule de signalisation. This compound agit en stimulant directement la sGC et en augmentant sa sensibilité au NO, ce qui conduit à une vasodilatation et à une diminution de la pression artérielle dans les artères pulmonaires .
Composés similaires :
Sildénafil : Un autre médicament utilisé pour traiter l'hypertension artérielle pulmonaire.
Tadalafil : Similaire au sildénafil, c'est un inhibiteur de la PDE5 utilisé pour l'hypertension artérielle pulmonaire.
Unicité de this compound : this compound est unique par son mode d'action double, agissant à la fois directement sur la sGC et en augmentant sa sensibilité au NO. Ce double mécanisme le distingue des inhibiteurs de la PDE5 comme le sildénafil et le tadalafil, qui n'inhibent que la dégradation du cGMP .
Comparaison Avec Des Composés Similaires
Sildenafil: Another medication used to treat pulmonary arterial hypertension.
Tadalafil: Similar to Sildenafil, it is a PDE5 inhibitor used for pulmonary arterial hypertension.
Uniqueness of Riociguat: this compound is unique in its dual mode of action, acting both directly on sGC and enhancing its sensitivity to NO. This dual mechanism distinguishes it from PDE5 inhibitors like Sildenafil and Tadalafil, which only inhibit the breakdown of cGMP .
Propriétés
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSNCNJFUAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978109 | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP). Intracellular cGMP plays an important role in regulating processes that influence vascular tone, proliferation, fibrosis and inflammation. Pulmonary hypertension is associated with endothelial dysfunction, impaired synthesis of nitric oxide and insufficient stimulation of the NO-sGC-cGMP pathway. Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. Riociguat also directly stimulates sGC via a different binding site, independently of NO. Riociguat stimulates the NO-sGC-cGMP pathway and leads to increased generation of cGMP with subsequent vasodilation. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
625115-55-1 | |
| Record name | Riociguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riociguat [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of riociguat?
A1: this compound is a soluble guanylate cyclase (sGC) stimulator. [, , , , , ] It acts by directly stimulating sGC, an enzyme responsible for converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). [, , ] This stimulation enhances the nitric oxide (NO)-sGC-cGMP pathway, leading to increased intracellular cGMP levels. [, , , ]
Q2: What are the downstream effects of increased cGMP levels?
A2: Increased cGMP levels, mediated by this compound, induce vasodilation, reduce vascular remodeling, and inhibit platelet aggregation. [, , , , ]
Q3: How does this compound's mechanism differ from that of phosphodiesterase type 5 (PDE5) inhibitors like sildenafil?
A3: Both this compound and PDE5 inhibitors ultimately increase cGMP levels, but through distinct mechanisms. This compound directly stimulates sGC to produce more cGMP, while PDE5 inhibitors block the degradation of cGMP by inhibiting the PDE5 enzyme. [, , ]
Q4: Does this compound require nitric oxide (NO) for its activity?
A4: this compound exhibits a dual mode of action. It can stimulate sGC independently of NO but also sensitizes sGC to endogenous NO, thereby enhancing cGMP production even at low NO levels. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The provided research papers do not explicitly state the molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research papers provided do not include spectroscopic data for this compound.
Q7: How is this compound absorbed and metabolized?
A7: this compound is administered orally and exhibits good bioavailability. [, , ] It is primarily metabolized in the liver, mainly via cytochrome P450 (CYP) enzymes, particularly CYP1A1, to its primary metabolite, M1. [, , , , ]
Q8: Does smoking affect the pharmacokinetics of this compound?
A8: Yes, smoking significantly increases the clearance of this compound due to the induction of CYP1A1 by polycyclic aromatic hydrocarbons found in tobacco smoke. [, , , ] This leads to lower this compound exposure in smokers compared with nonsmokers.
Q9: Does hepatic impairment affect this compound pharmacokinetics?
A9: Moderate hepatic impairment (Child-Pugh B) is associated with increased this compound exposure due to reduced clearance of its metabolite M1. [] Mild hepatic impairment (Child-Pugh A) has a lesser impact on this compound pharmacokinetics.
Q10: Are there any known drug interactions with this compound?
A10: Yes, this compound interacts with several drugs. [, , ]
- CYP Inhibitors: Strong CYP inhibitors like ketoconazole can significantly increase this compound exposure, and coadministration should be approached with caution due to the risk of hypotension. [, ]
- CYP Inducers: Coadministration with CYP inducers may decrease this compound exposure. [, ]
- Antacids: Antacids can reduce this compound bioavailability due to increased gastric pH, and it is recommended to avoid their administration within an hour of taking this compound. []
- Other Interactions: this compound may interact with other medications, and careful consideration of potential interactions is crucial. [, , ]
Q11: Has this compound demonstrated efficacy in preclinical models of pulmonary hypertension?
A11: Yes, this compound has shown promising results in preclinical animal models of pulmonary hypertension, improving pulmonary hemodynamics and reducing right ventricular hypertrophy. [, ]
Q12: What were the primary findings of the PATENT-1 and CHEST-1 trials?
A12: PATENT-1 and CHEST-1 were large, randomized, placebo-controlled phase III trials that investigated the efficacy and safety of this compound in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), respectively. [, , , ] Both trials demonstrated that this compound significantly improved exercise capacity, as measured by the 6-minute walk distance test (6MWD), and other clinical outcomes compared with placebo. [, , , ]
Q13: Has this compound been studied in patients with pulmonary hypertension associated with connective tissue disease (PAH-CTD)?
A13: Yes, subgroup analyses from the PATENT trials indicated that this compound improved exercise capacity and hemodynamic parameters in patients with PAH-CTD, similar to the overall study population. []
Q14: What about this compound's efficacy in PAH associated with congenital heart disease (PAH-CHD)?
A14: Subgroup analyses from the PATENT studies suggest that this compound is effective in improving exercise capacity and hemodynamic measures in patients with PAH-CHD. []
Q15: What were the key findings of the RISE-SSc trial in patients with early diffuse cutaneous systemic sclerosis (dcSSc)?
A15: RISE-SSc was a phase IIb trial evaluating this compound in patients with early dcSSc. [, ] While the primary endpoint (change in modified Rodnan skin score) was not met, some secondary and exploratory analyses suggested potential benefits of this compound, warranting further investigation in future trials. []
Q16: Did this compound show benefits in a trial involving patients with pulmonary hypertension associated with idiopathic interstitial pneumonia (IIP)?
A16: The RISE-IIP trial, investigating this compound in PH-IIP, was stopped early due to safety concerns, including increased serious adverse events and mortality in the this compound group. [] The study did not demonstrate efficacy for this compound in this patient population.
Q17: Was there evidence of target engagement for this compound in clinical trials?
A17: Yes, studies have shown that this compound treatment leads to a significant increase in plasma cGMP levels, confirming target engagement with the NO-sGC-cGMP pathway. []
Q18: Were any potential biomarkers identified in the RISE-SSc trial that might predict response to this compound?
A18: The RISE-SSc trial suggested that elevated baseline levels of serum soluble platelet endothelial cell adhesion molecule-1 (sPECAM-1) and the presence of alpha-smooth muscle actin (αSMA)-positive cells in skin biopsies were associated with a greater reduction in skin fibrosis with this compound treatment. [] These findings warrant further validation in future studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
